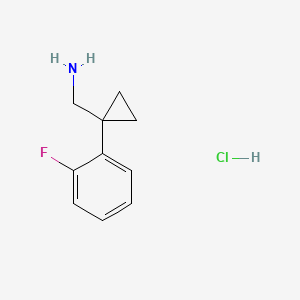

(1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride

Overview

Description

(1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride is an organic compound with the chemical formula C10H13ClFN. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is typically found in the form of white crystals and is known for its stability under standard storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

(1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorophenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce different amine derivatives .

Scientific Research Applications

(1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in studies involving enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects in treating various conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- (1-(2-Chlorophenyl)cyclopropyl)methanamine hydrochloride

- (1-(2-Bromophenyl)cyclopropyl)methanamine hydrochloride

- (1-(2-Methylphenyl)cyclopropyl)methanamine hydrochloride

Uniqueness

(1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs .

Biological Activity

(1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride, a compound featuring a cyclopropyl group and a 2-fluorophenyl moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 215.7 g/mol. The presence of the fluorine atom enhances its lipophilicity, which can significantly influence its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.7 g/mol |

| Lipophilicity | Enhanced due to fluorine substitution |

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. Notably, it has been studied as a selective agonist for the 5-HT2C receptor , which is implicated in various neuropsychiatric disorders . The mechanism involves binding to the receptor, leading to downstream effects that modulate neurotransmitter release and neuronal excitability.

Case Study: 5-HT2C Agonism

In a series of studies focused on the SAR of cyclopropylmethylamines, this compound demonstrated significant agonistic activity at the 5-HT2C receptor :

These findings suggest that the compound could be a promising candidate for treating conditions such as obesity and depression, where modulation of serotonin pathways is beneficial.

Structure-Activity Relationship (SAR)

The unique combination of cyclopropane and fluorinated phenyl groups contributes to the distinct biological activity observed in this compound compared to similar structures. Variations in substituents on the phenyl ring significantly affect receptor affinity and selectivity:

| Compound | EC50 (nM) | Emax (%) | Selectivity (2B/2C) |

|---|---|---|---|

| (1-(2-Fluorophenyl)cyclopropyl)methanamine HCl | 4.7 | 98 | 2 |

| (1-(3-Methylphenyl)cyclopropyl)methanamine | 4.8 | 95 | 14 |

| (1-(4-Fluorophenyl)cyclopropyl)methanamine HCl | Varies | Varies | Varies |

This table illustrates how minor modifications can lead to substantial changes in pharmacological profiles.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

- (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride : Exhibits different pharmacological effects due to positional substitution.

- (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride : Shows variations in receptor binding affinity, impacting therapeutic potential.

These comparisons highlight the importance of structural nuances in determining biological outcomes.

Properties

IUPAC Name |

[1-(2-fluorophenyl)cyclopropyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMBPLIXIFJADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676437 | |

| Record name | 1-[1-(2-Fluorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228878-99-6 | |

| Record name | Cyclopropanemethanamine, 1-(2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228878-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(2-Fluorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.